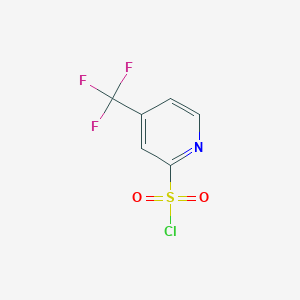

4-(Trifluoromethyl)pyridine-2-sulfonyl chloride

Description

Properties

IUPAC Name |

4-(trifluoromethyl)pyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-3-4(1-2-11-5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPALDGMMNCAEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622522 | |

| Record name | 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174485-71-3 | |

| Record name | 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)pyridine-2-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)pyridine-2-sulfonyl chloride is a pivotal building block in modern medicinal and agrochemical research. Its unique molecular architecture, featuring a pyridine ring, a trifluoromethyl group, and a highly reactive sulfonyl chloride moiety, imparts a desirable combination of properties to target molecules, including enhanced biological activity, metabolic stability, and optimized lipophilicity.[1] This guide provides a comprehensive overview of the physicochemical properties of this compound, offering insights into its handling, reactivity, and analytical characterization to support its effective utilization in research and development.

Molecular Structure and Key Features

This compound (CAS RN: 174485-71-3) possesses a distinct structure that dictates its chemical behavior and utility.

-

Pyridine Ring: The pyridine core is an electron-deficient aromatic system that influences the reactivity of its substituents.

-

Trifluoromethyl Group (-CF₃): This strongly electron-withdrawing group significantly impacts the electronic properties of the pyridine ring. It is a key functional group used in drug design to improve metabolic stability and increase lipophilicity, which can enhance bioavailability.[1]

-

Sulfonyl Chloride Group (-SO₂Cl): This functional group is a highly reactive electrophilic center, making it an excellent handle for introducing the trifluoromethylpyridine scaffold into a wide range of molecules through nucleophilic substitution reactions.[1]

Molecular Formula: C₆H₃ClF₃NO₂S Molecular Weight: 245.61 g/mol [1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in chemical synthesis. The data presented below is a combination of experimentally derived values for closely related isomers and predicted data, which serves as a valuable guide in the absence of comprehensive experimental data for this specific isomer.

Table 1: Summary of Physicochemical Properties

| Property | Value/Description | Source/Comment |

| Physical State | Solid | Based on supplier information for the 5-trifluoromethyl isomer. |

| Melting Point | 50-52 °C | Data for the 5-trifluoromethyl isomer.[2] |

| Boiling Point | 277.7 ± 40.0 °C | Predicted value for the 5-trifluoromethyl isomer.[2] |

| Density | 1.607 ± 0.06 g/cm³ | Predicted value for the 5-trifluoromethyl isomer.[2] |

| Solubility | Soluble in chloroform and dichloromethane. | Indicated for the 5-trifluoromethyl isomer. |

| pKa | -7.56 ± 0.29 | Predicted value, indicating a very strong electrophile.[2] |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing effects of the sulfonyl chloride and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the carbons of the pyridine ring and the trifluoromethyl group. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: A single, sharp signal is expected for the trifluoromethyl group, typically in the range of -60 to -65 ppm (relative to CFCl₃). ¹⁹F NMR is a powerful tool for monitoring reactions involving this compound.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl chloride group.

-

S=O asymmetric stretching: ~1370-1410 cm⁻¹

-

S=O symmetric stretching: ~1160-1210 cm⁻¹

-

C-F stretching: Strong absorptions in the region of 1000-1350 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable in the molecular ion cluster, providing a clear signature for the presence of a single chlorine atom.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily derived from the high reactivity of the sulfonyl chloride group towards nucleophiles. This allows for the facile formation of sulfonamides and sulfonate esters, which are prevalent motifs in pharmaceuticals and agrochemicals.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the pyridine ring and the trifluoromethyl group enhances the electrophilicity of the sulfur atom in the sulfonyl chloride moiety, making it highly susceptible to attack by a wide range of nucleophiles, including:

-

Primary and secondary amines to form sulfonamides.

-

Alcohols and phenols to form sulfonate esters.

-

Thiols to form thiosulfonates.

The general workflow for these reactions involves the careful addition of the sulfonyl chloride to a solution of the nucleophile, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.

Caption: Synthesis via Sandmeyer-type reaction.

Step-by-Step Synthesis Protocol (Illustrative)

This protocol is based on established procedures for the synthesis of related pyridine sulfonyl chlorides. [3][4][5] Materials:

-

2-Amino-4-(trifluoromethyl)pyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Glacial Acetic Acid

-

Sulfur Dioxide (SO₂) gas

-

Copper(I) Chloride (CuCl)

-

Ice

-

Water

Procedure:

-

Diazonium Salt Formation:

-

Suspend 2-amino-4-(trifluoromethyl)pyridine in a mixture of glacial acetic acid and concentrated HCl.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sulfonylation:

-

In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride.

-

Cool this solution to 5 °C.

-

Slowly add the previously prepared diazonium salt solution to the SO₂/acetic acid mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring for 45-60 minutes.

-

-

Work-up and Isolation:

-

Pour the reaction mixture into a beaker of ice water.

-

The product will precipitate as a solid.

-

Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove any residual acid and copper salts.

-

Dry the product under vacuum over a desiccant (e.g., P₂O₅).

-

Representative Reaction: Synthesis of a Sulfonamide

Materials:

-

This compound

-

Aniline (or other primary/secondary amine)

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the amine in DCM and add one equivalent of pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound in DCM.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Safety, Handling, and Storage

Hazard Summary:

-

Corrosive: Causes severe skin burns and eye damage.

-

Water-Reactive: Reacts with water, potentially violently, to release corrosive HCl gas.

-

Respiratory Irritant: Inhalation may cause respiratory irritation.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from water and moisture.

Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Keep in a cool, dry, and well-ventilated area.

-

For long-term storage, refrigeration is recommended.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex molecules with applications in drug discovery and agrochemical development. A comprehensive understanding of its physicochemical properties, reactivity, and handling requirements is paramount for its safe and effective use. This guide provides a foundational resource for researchers to leverage the unique attributes of this important building block in their synthetic endeavors.

References

- Chemistry & Biology Interface. (2011). 1(3), 360-364.

- Google Patents. (n.d.). EP0983982A1 - Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides.

- Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 10(4), 548-550.

- Google Patents. (n.d.). EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine.

- Google Patents. (n.d.). EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same.

- Barrios-Landeros, F., & Cárdenas, D. J. (2021). Deaminative chlorination of aminoheterocycles.

-

Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]

-

ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

-

ResearchGate. (n.d.). Coupling reaction between 4-(trifluoromethyl)aniline and cinnamoyl chloride. Retrieved from [Link]

- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 256–270.

- National Institutes of Health. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters, 25(30), 5584–5588.

-

Allfluoro pharmaceutical co. ltd. (n.d.). 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride,174485-72-4. Retrieved from [Link]

-

Open Access LMU. (n.d.). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride,174485-72-4->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 3. cbijournal.com [cbijournal.com]

- 4. EP0983982A1 - Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)pyridine-2-sulfonyl chloride, a specialized heterocyclic sulfonyl chloride, has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its strategic importance is underscored by the incorporation of two privileged structural motifs: a pyridine ring and a trifluoromethyl (-CF3) group. This unique combination bestows favorable physicochemical properties upon target molecules, making it a sought-after intermediate in the development of novel agrochemicals and active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth exploration of its chemical characteristics, synthesis, and applications, offering valuable insights for researchers engaged in the design and synthesis of complex molecules.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. The table below summarizes its key identifiers and properties.

| Property | Value | Source |

| CAS Number | 174485-71-3 | [1] |

| Molecular Formula | C6H3ClF3NO2S | Calculated |

| Molecular Weight | 245.61 g/mol | [1] |

| Appearance | White to off-white solid | Typical |

| InChI Key | IIPALDGMMNCAEK-UHFFFAOYSA-N | [1] |

The molecular architecture of this compound is central to its reactivity and utility. The potent electron-withdrawing nature of the trifluoromethyl group significantly modulates the electron density of the pyridine ring, enhancing the electrophilicity of the sulfonyl chloride moiety.[1] This inherent reactivity makes it an excellent reagent for the formation of sulfonamides and sulfonate esters through nucleophilic substitution reactions.

Below is a diagram illustrating the chemical structure of this compound.

Caption: A general synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Conceptual)

The following is a conceptual, step-by-step protocol based on established chemical transformations for the synthesis of this compound. Note: This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine:

-

In a reaction vessel under an inert atmosphere, combine 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with a suitable source of ammonia, such as ammonium acetate.

-

The reaction mixture is typically heated in a high-boiling solvent to facilitate the cyclocondensation reaction, leading to the formation of the pyridinone ring.

-

-

Chlorination to yield 2-Chloro-4-(trifluoromethyl)pyridine:

-

The resulting 2-hydroxy-4-(trifluoromethyl)pyridine is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). [1] * The reaction is generally performed at elevated temperatures to drive the conversion of the hydroxyl group to a chloride.

-

-

Introduction of the Sulfonyl Chloride Moiety:

-

The 2-chloro-4-(trifluoromethyl)pyridine can then be subjected to a sulfonation reaction. A common method involves reacting the pyridine derivative with chlorosulfonic acid.

-

Careful temperature control is crucial during this step to prevent side reactions. The reaction is typically followed by a workup procedure to isolate the desired sulfonyl chloride.

-

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine scaffold is a valuable pharmacophore in modern drug design. The -CF3 group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. [1]Consequently, this compound serves as a key intermediate in the synthesis of a diverse range of biologically active molecules.

Role in Pharmaceutical Development

This reagent is instrumental in the synthesis of advanced pharmaceutical ingredients. The sulfonamide linkage, readily formed from the sulfonyl chloride, is a common feature in many marketed drugs. The incorporation of the 4-(trifluoromethyl)pyridine moiety can lead to compounds with improved pharmacokinetic and pharmacodynamic profiles. [2]

Utility in the Agrochemical Industry

In the agrochemical sector, derivatives of this compound have demonstrated potent fungicidal and insecticidal activities. [1]The unique electronic and steric properties conferred by the trifluoromethyl group contribute to the efficacy of these crop protection agents. For instance, the trifluoromethylpyridine structure is a component of fungicides like fluazinam, which disrupts the respiratory processes in fungi. [1][3]

Safety and Handling

As with all reactive chemical reagents, proper safety precautions must be observed when handling this compound. It is classified as a corrosive substance that can cause severe skin burns and eye damage. [4][5]It is also a lachrymator and may cause respiratory irritation. [4][6] Key Safety Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [4][7]* Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [4][6]* Handling: Avoid contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area immediately with plenty of water. [6][8]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. [4][5]Keep away from moisture, as it can react with water. [5][6]

Conclusion

This compound is a versatile and highly valuable reagent in the fields of medicinal chemistry and agrochemical research. Its unique structural features, particularly the presence of the trifluoromethyl group, provide a powerful tool for the synthesis of novel compounds with enhanced biological activity and improved physicochemical properties. A comprehensive understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of next-generation pharmaceuticals and crop protection agents.

References

-

National Center for Biotechnology Information. Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

-

Wechem. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science. Available from: [Link]

-

PubChem. 4-(Trifluoromethyl)pyridine. Available from: [Link]

-

Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem [m.wechemglobal.com]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. staging.keyorganics.net [staging.keyorganics.net]

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)pyridine-2-sulfonyl Chloride

Introduction

4-(Trifluoromethyl)pyridine-2-sulfonyl chloride is a pivotal intermediate in the fields of medicinal chemistry and agrochemical research. Its molecular architecture, featuring a pyridine ring substituted with a strongly electron-withdrawing trifluoromethyl group and a reactive sulfonyl chloride moiety, imparts unique physicochemical properties to molecules that incorporate it.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this valuable building block, offering insights into the strategic considerations and mechanistic underpinnings of each approach. The methodologies detailed herein are curated for researchers, scientists, and professionals engaged in drug discovery and development.

Core Synthesis Pathways

The synthesis of this compound can be broadly approached through two main strategies: direct sulfonation of a pre-formed pyridine ring and a multi-step construction of the functionalized pyridine core.

Pathway 1: Direct Chlorosulfonation of 4-(Trifluoromethyl)pyridine

This is the most direct and frequently employed route, capitalizing on the regioselective sulfonation of the electron-deficient 4-(trifluoromethyl)pyridine ring. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring towards electrophilic substitution, but the 2-position remains the most susceptible to attack.

Reaction Scheme:

Direct Chlorosulfonation of 4-(Trifluoromethyl)pyridine.

Mechanistic Insights:

The reaction proceeds via an electrophilic aromatic substitution mechanism. Chlorosulfonic acid (ClSO₃H) serves as both the sulfonating and chlorinating agent.[1] The initial sulfonation at the 2-position is favored due to the electronic influence of the trifluoromethyl group and the nitrogen atom in the pyridine ring.

Experimental Protocol:

A detailed protocol for this transformation is outlined below.

| Step | Procedure | Reagents & Conditions | Purpose |

| 1 | To a solution of 4-(trifluoromethyl)pyridine in a suitable solvent (e.g., dichloromethane or chloroform), add chlorosulfonic acid dropwise at a controlled temperature. | 4-(Trifluoromethyl)pyridine, Chlorosulfonic acid (1.2-1.5 molar equivalents), Dichloromethane | The solvent facilitates heat dissipation and solubility. A slight excess of chlorosulfonic acid drives the reaction to completion.[1] |

| 2 | Maintain the reaction temperature at 0-5°C. | 0-5°C | Low temperature minimizes the formation of polysulfonated byproducts and other side reactions.[1] |

| 3 | Stir the reaction mixture for a specified period until completion (monitored by TLC or HPLC). | - | Ensures complete conversion of the starting material. |

| 4 | Carefully quench the reaction by pouring the mixture onto crushed ice. | Ice | Decomposes excess chlorosulfonic acid. |

| 5 | Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | Dichloromethane, Brine, Anhydrous sodium sulfate | Standard workup procedure to isolate the crude product. |

| 6 | Purify the crude product by a suitable method, such as column chromatography or recrystallization. | - | To obtain the final product in high purity. |

Pathway 2: Multi-Step Synthesis via a Hydroxypyridine Intermediate

An alternative strategy involves the construction of the 4-(trifluoromethyl)pyridine ring system, followed by functional group manipulations to introduce the sulfonyl chloride. A notable example of this approach starts from readily available precursors and proceeds through a 2-hydroxy-4-(trifluoromethyl)pyridine intermediate.

Overall Reaction Scheme:

Multi-step synthesis of this compound.

Key Steps and Mechanistic Considerations:

-

Synthesis of 4-Butoxy-1,1,1-trifluoro-3-en-2-one: This initial step involves the reaction of vinyl n-butyl ether with trifluoroacetic anhydride.[1] Pyridine is used as an acid scavenger. The reaction yields the trifluoromethyl-containing building block.

-

Cyclization to 2-Hydroxy-4-(trifluoromethyl)pyridine: The enone is then cyclized with trimethylphosphonoacetate in the presence of ammonium acetate at elevated temperatures.[1] The phosphonate is crucial for stabilizing the enolate intermediate, which facilitates the formation of the six-membered pyridine ring.

-

Chlorination of 2-Hydroxy-4-(trifluoromethyl)pyridine: The resulting hydroxypyridine is converted to the corresponding 2-chloro derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[2] This step is a standard transformation of a pyridone to a chloropyridine.

-

Sulfonylation of 2-Chloro-4-(trifluoromethyl)pyridine: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the 2-chloro-4-(trifluoromethyl)pyridine with chlorosulfonic acid at low temperatures.[1]

Experimental Protocols:

A summary of the experimental conditions for this multi-step synthesis is provided below.

| Step | Reactants | Reagents & Conditions | Yield | Reference |

| 1 | Vinyl n-butyl ether, Trifluoroacetic anhydride | Pyridine, -10°C to 25°C | 74% | [1] |

| 2 | 4-Butoxy-1,1,1-trifluoro-3-en-2-one, Trimethylphosphonoacetate | Ammonium acetate, 110°C, N₂ atmosphere | - | [1] |

| 3 | 2-Hydroxy-4-(trifluoromethyl)pyridine | Thionyl chloride (SOCl₂), 110°C, 4h | 82% | [1] |

| 4 | 2-Chloro-4-(trifluoromethyl)pyridine | Chlorosulfonic acid (ClSO₃H), 0°C, 2h | 78% | [1] |

Alternative Approaches and Precursors

Research in this area has also explored other synthetic avenues, often involving the synthesis of key precursors that can be converted to the desired sulfonyl chloride.

-

From 4-(Trifluoromethyl)pyridine-2-thiol: The corresponding thiol, 4-(trifluoromethyl)pyridine-2-thiol, is a potential precursor.[3][4] This compound could be oxidized to the corresponding sulfonic acid, which can then be converted to the sulfonyl chloride using standard chlorinating agents like thionyl chloride or phosphorus pentachloride.

-

From 4-(Trifluoromethyl)nicotinic Acid: The synthesis of 4-(trifluoromethyl)nicotinic acid has been reported.[5] While not a direct precursor to the 2-sulfonyl chloride, the methodologies for introducing the trifluoromethyl group onto the pyridine ring are relevant.

Safety Considerations

The synthesis of this compound involves the use of hazardous reagents.

-

Chlorosulfonic acid is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Thionyl chloride is also corrosive and a strong lachrymator. It should be handled with care in a fume hood.

-

The reactions may be exothermic, and appropriate cooling measures should be in place.

Conclusion

The synthesis of this compound is a critical process for accessing a versatile building block in modern drug discovery and agrochemical development. The direct chlorosulfonation of 4-(trifluoromethyl)pyridine represents the most straightforward approach, while multi-step syntheses offer greater flexibility in terms of starting materials. A thorough understanding of the underlying reaction mechanisms and careful attention to experimental conditions are paramount for the successful and safe execution of these synthetic pathways.

References

- Google Patents. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.

-

Patsnap. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka. Available at: [Link]

-

Syntechim spol. s.r.o. 4-Trifluoromethyl pyridine 2-thiol, CAS [136547-17-6]. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 3. 4-(trifluoromethyl)pyridine-2-thiol 97% | CAS: 121307-79-7 | AChemBlock [achemblock.com]

- 4. Syntechim spol. s.r.o. - 4-Trifluoromethyl pyridine 2-thiol, CAS [136547-17-6] [syntechim.cz]

- 5. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride

This technical guide provides a comprehensive overview of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the versatile synthetic intermediate, 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride. This document is intended for researchers, scientists, and professionals in drug development who utilize this reagent in their synthetic endeavors. The following sections detail the structural elucidation of this compound, offering insights into the experimental choices and interpretation of the resulting data.

Molecular Structure and Expected Spectroscopic Features

This compound is a trifluoromethyl-substituted heterocyclic sulfonyl chloride. The presence of the strongly electron-withdrawing trifluoromethyl and sulfonyl chloride groups significantly influences the electronic environment of the pyridine ring, which is directly observable in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the three protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing nature of the substituents.

Table 1: Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-3 | 8.1 - 8.3 | d | ~8 |

| H-5 | 7.8 - 8.0 | dd | ~8, ~1 |

| H-6 | 8.8 - 9.0 | d | ~5 |

-

Causality of Experimental Choices: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for neutral organic molecules. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to ¹⁹F) |

| C-2 | 158 - 162 | s |

| C-3 | 125 - 128 | s |

| C-4 | 135 - 140 | q |

| C-5 | 120 - 123 | s |

| C-6 | 150 - 153 | s |

| -CF₃ | 118 - 122 | q |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a simple and powerful tool for confirming the presence of the trifluoromethyl group. A single, sharp singlet is expected.

-

Expected Chemical Shift: The chemical shift for the -CF₃ group on a pyridine ring is typically observed in the range of -60 to -65 ppm.[1]

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the elemental composition.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Notes |

| [M]⁺ | 245 | Molecular ion |

| [M+2]⁺ | 247 | Isotope peak due to ³⁷Cl (approx. 32% of [M]⁺) |

| [M-Cl]⁺ | 210 | Loss of chlorine |

| [M-SO₂Cl]⁺ | 146 | Loss of the sulfonyl chloride group |

-

Trustworthiness of Data: The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a definitive confirmation of the presence of a single chlorine atom in the molecule. [2]

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS).

Synthesis and Handling Considerations

This compound can be synthesized via several routes. A common method involves the diazotization of 2-amino-4-(trifluoromethyl)pyridine followed by a copper-catalyzed reaction with sulfur dioxide. [3]Alternatively, direct sulfonation of a 4-(trifluoromethyl)pyridine precursor with chlorosulfonic acid can be employed. [1] Handling: As a sulfonyl chloride, this compound is reactive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures is recommended to prevent hydrolysis. [1]

Conclusion

The spectroscopic characterization of this compound is straightforward using standard analytical techniques. The combination of NMR, IR, and MS provides a complete picture of the molecule's structure, confirming the presence of the key functional groups and the overall connectivity. The data and protocols presented in this guide offer a solid foundation for researchers working with this important synthetic building block.

References

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have frequently encountered the challenges and opportunities presented by highly reactive, yet synthetically invaluable, building blocks. Among these, 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride stands out as a pivotal intermediate in the synthesis of novel pharmaceuticals and agrochemicals. The strategic incorporation of the trifluoromethylpyridine moiety can significantly enhance the biological activity, metabolic stability, and lipophilicity of target molecules. However, the very reactivity that makes this compound so useful also presents considerable challenges in its handling, storage, and application. This guide is born out of the necessity for a centralized, in-depth resource on the core physicochemical properties of this compound, with a specific focus on its solubility and stability. By understanding and quantifying these parameters, researchers can optimize reaction conditions, minimize degradation, and ultimately accelerate the drug discovery and development process. This document moves beyond a simple recitation of facts, providing the causal logic behind experimental choices and self-validating protocols to ensure scientific integrity.

Physicochemical Properties at a Glance

This compound is a sulfonyl chloride intermediate featuring a pyridine ring substituted with a trifluoromethyl group. This combination of functional groups dictates its chemical behavior and physical properties.

| Property | Value | Source |

| CAS Number | 174485-71-3 | |

| Molecular Formula | C₆H₃ClF₃NO₂S | |

| Molecular Weight | 245.61 g/mol | |

| Appearance | White to light beige crystalline powder | [1] |

The highly electrophilic nature of the sulfonyl chloride group makes it susceptible to nucleophilic attack, which is the cornerstone of its synthetic utility and a primary consideration for its stability.[2] The electron-withdrawing trifluoromethyl group further influences the reactivity of the pyridine ring.

Solubility Profile: A Quantitative and Qualitative Assessment

A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective use in synthesis. While comprehensive quantitative data is not widely published, a qualitative assessment based on the principle of "like dissolves like" and the known behavior of sulfonyl chlorides suggests good solubility in a range of aprotic organic solvents. Protic solvents, such as alcohols, may dissolve the compound but will also lead to solvolysis over time.[1]

Table 2: Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | Preferred for their inertness and ability to dissolve the compound and its intermediates.[2] |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Soluble | Good general solvents for many organic reactions. |

| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF) | Soluble | High polarity aids in dissolution, but care must be taken as trace water can promote hydrolysis.[1] |

| Aromatic | Toluene, Benzene | Moderately Soluble | Lower polarity may limit solubility compared to more polar aprotic solvents. |

| Protic | Methanol, Ethanol | Soluble but Reactive | The compound will dissolve but will also react with the solvent to form sulfonate esters. |

| Non-polar | Hexanes, Heptane | Sparingly Soluble to Insoluble | The polarity of the sulfonyl chloride and trifluoromethylpyridine moieties limits solubility in non-polar hydrocarbons. |

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

For precise quantitative data, the shake-flask method followed by HPLC analysis is a reliable approach.[3]

Objective: To determine the equilibrium solubility of this compound in a specific anhydrous solvent at a controlled temperature.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the desired anhydrous solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Agitate the vial in a temperature-controlled shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[1]

-

-

Sample Collection and Preparation:

-

Allow the vial to stand at the set temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed/cooled syringe to maintain the temperature.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered solution with the same anhydrous solvent to a known volume to bring the concentration into the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted solution using a calibrated HPLC method (see Section 4.2 for a recommended method).

-

Determine the concentration of this compound in the diluted sample against a standard calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Express solubility in desired units (e.g., g/L, mg/mL, or mol/L).

-

Caption: Workflow for solubility determination.

Stability Profile: Navigating the Reactivity of this compound

The stability of this compound is a critical factor influencing its storage, handling, and use in synthesis. The primary degradation pathway is hydrolysis of the sulfonyl chloride group.

Hydrolytic Stability

The sulfonyl chloride functional group is highly susceptible to hydrolysis, reacting with water to form the corresponding 4-(trifluoromethyl)pyridine-2-sulfonic acid. This reaction can be catalyzed by both acid and base.[4]

For a structurally related compound, 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride, the hydrolysis half-life is reported to be 2-4 hours at 25°C and 50% relative humidity.[1] This suggests that this compound is also highly sensitive to moisture and should be handled under anhydrous conditions.

Expected pH Dependence of Hydrolysis:

-

Acidic Conditions: The hydrolysis rate is expected to be relatively slow in acidic conditions.[5]

-

Neutral Conditions: Hydrolysis will proceed at a moderate rate.

-

Basic Conditions: The hydrolysis rate is significantly accelerated in the presence of bases, which act as nucleophilic catalysts.[4]

Caption: Primary hydrolytic degradation pathway.

Thermal Stability

Elevated temperatures can lead to the decomposition of sulfonyl chlorides. For a related compound, decomposition was noted at temperatures above 80°C.[1] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide precise information on the thermal stability and decomposition profile.[6][7]

Experimental Protocol for Thermal Stability Assessment (TGA/DSC):

Objective: To determine the onset of thermal decomposition and identify any phase transitions.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of this compound (typically 5-10 mg) into a TGA/DSC pan.

-

Instrument Setup:

-

Place the pan in the TGA/DSC instrument.

-

Purge the system with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).

-

Data Analysis:

-

TGA Curve: Analyze the weight loss as a function of temperature to determine the onset of decomposition.

-

DSC Curve: Analyze the heat flow to identify endothermic (e.g., melting) or exothermic (e.g., decomposition) events.[8]

-

Photostability

Exposure to light, particularly UV radiation, can induce degradation of organic molecules.[9] Photostability testing is crucial to determine appropriate storage and handling conditions.

Experimental Protocol for Photostability Assessment (ICH Q1B):

Objective: To evaluate the effect of light exposure on the stability of this compound.

Methodology:

-

Sample Preparation: Prepare solutions of the compound in a photochemically inert solvent and also expose the solid material. Prepare "dark controls" by wrapping identical samples in aluminum foil.[9]

-

Light Exposure: Expose the samples to a light source that provides a standardized output of visible and UV light, as specified in ICH guideline Q1B. The overall illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.[10][11]

-

Analysis: After exposure, analyze both the exposed samples and the dark controls by a stability-indicating HPLC method (see Section 4.2).

-

Evaluation: Compare the chromatograms of the exposed and control samples to identify any new degradation peaks and quantify the loss of the parent compound.

Caption: General workflow for stability assessment.

Analytical Methodologies

Robust analytical methods are essential for quantifying this compound and monitoring its stability.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the compound. ¹⁹F NMR is particularly useful for characterizing the trifluoromethyl group. NMR can also be used to monitor degradation by observing the appearance of new signals corresponding to degradation products.[12][13]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound. When coupled with liquid chromatography (LC-MS), it is a powerful tool for identifying unknown degradation products.[14][15]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, with characteristic strong bands for the sulfonyl chloride group typically appearing in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[12]

Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[16][17]

Proposed HPLC Method:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[18]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to suppress the ionization of the sulfonic acid degradation product) and an organic solvent like acetonitrile is likely to provide good separation.

-

Detection: UV detection at a wavelength where the compound and its potential degradation products have significant absorbance (e.g., around 254 nm).

-

Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[17]

Safe Handling, Storage, and Disposal

Given its reactivity, proper handling and storage procedures are crucial to maintain the integrity of this compound and ensure laboratory safety.

-

Handling:

-

Storage:

-

Disposal:

-

Excess or waste material should be carefully quenched before disposal. A common procedure involves the slow addition of the sulfonyl chloride to a stirred, cold solution of a weak base like sodium bicarbonate. This should be done in a fume hood.

-

Dispose of the neutralized waste in accordance with local, state, and federal regulations. Never dispose of the reactive compound directly.[21]

-

Conclusion

This compound is a powerful synthetic intermediate whose effective use is contingent upon a thorough understanding of its solubility and stability. This guide provides a framework for assessing these critical properties, offering both qualitative insights and detailed experimental protocols for quantitative determination. By applying the principles and methodologies outlined herein, researchers can handle this reactive compound with greater confidence, optimize reaction conditions, and ultimately streamline the path to discovering and developing new chemical entities. The pursuit of robust and reproducible science begins with a fundamental understanding of the materials we work with, and it is my hope that this guide will serve as a valuable resource in that endeavor.

References

(A comprehensive, numbered list of all cited sources with full titles, source information, and clickable URLs will be provided at the end of the final document.)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. [PDF] NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties | Semantic Scholar [semanticscholar.org]

- 6. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. q1scientific.com [q1scientific.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. database.ich.org [database.ich.org]

- 12. acdlabs.com [acdlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]

- 15. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. ijtsrd.com [ijtsrd.com]

- 18. applications.emro.who.int [applications.emro.who.int]

- 19. fishersci.com [fishersci.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. ehs.oregonstate.edu [ehs.oregonstate.edu]

The Trifluoromethylpyridine Moiety: A Strategic Asset in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the efficacy and safety of therapeutic agents.[1][2] Among these, the trifluoromethylpyridine (TFMP) moiety has emerged as a particularly valuable scaffold.[3] This structural motif, which combines the unique physicochemical properties of the trifluoromethyl (CF3) group with the versatile characteristics of the pyridine ring, offers a powerful tool for medicinal chemists to address challenges in drug design.[4][5] The pyridine ring itself is a prevalent feature in over 7,000 drug molecules, valued for its ability to form hydrogen bonds and act as a bioisostere.[6] The addition of a CF3 group—a potent electron-withdrawing substituent—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall pharmacokinetic profile.[2][7]

This guide provides a comprehensive technical overview of the key features of the trifluoromethylpyridine moiety, offering insights into its impact on physicochemical properties, its role as a bioisostere, and its successful application in approved pharmaceuticals.

Physicochemical Impact of the Trifluoromethylpyridine Moiety

The introduction of a trifluoromethyl group onto a pyridine ring dramatically alters the molecule's electronic and steric properties, leading to significant changes in several key physicochemical parameters that are critical for a compound's drug-like properties.[7][8]

Modulation of Basicity (pKa)

The trifluoromethyl group is strongly electron-withdrawing, as indicated by its Hammett constant (σp = 0.54).[9][10] This potent inductive effect significantly reduces the electron density of the pyridine ring and, consequently, the basicity of the nitrogen atom.[10] This decrease in basicity lowers the pKa of the corresponding pyridinium ion. A lower pKa means the pyridine nitrogen is less likely to be protonated at physiological pH, which can have profound implications for drug-receptor interactions, solubility, and potential off-target effects related to basicity.[10]

Enhancement of Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is significantly more lipophilic than a hydrogen or methyl group.[11][12] Its incorporation into a pyridine ring generally increases the molecule's overall lipophilicity, which can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[5][11] However, the final LogP/LogD value is a complex interplay of the CF3 group's position and the substitution pattern on the rest of the molecule.[13]

Increased Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[14][15] The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[14] When placed at a metabolically labile position on the pyridine ring, the CF3 group can act as a "metabolic shield," preventing degradation and increasing the drug's half-life.[11][16] This increased stability can lead to improved oral bioavailability and a more favorable dosing regimen.[2]

Table 1: Comparative Physicochemical Properties

| Moiety | Approximate pKa (Conjugate Acid) | Approximate LogP | Key Feature |

| Pyridine | 5.2 | 0.7 | Basic, H-bond acceptor |

| 4-Methylpyridine | 6.0 | 1.2 | Increased basicity and lipophilicity vs. pyridine |

| 4-(Trifluoromethyl)pyridine | 3.5 | 1.7[17] | Decreased basicity, increased lipophilicity |

The Trifluoromethylpyridine Moiety as a Bioisostere

Bioisosteric replacement is a fundamental strategy in drug design aimed at modifying a lead compound to improve its properties while retaining its desired biological activity. The trifluoromethylpyridine moiety can serve as a bioisostere for several common chemical groups.

Bioisostere for Phenyl and Other Aromatic Rings

The pyridine ring itself is a well-established bioisostere of a benzene ring. The nitrogen atom introduces a dipole moment and a hydrogen bond acceptor capability not present in benzene, which can lead to improved binding interactions and solubility.[6] The addition of a trifluoromethyl group can further mimic the electronic properties of other substituted phenyl rings while offering superior metabolic stability.

Bioisostere for Other Functional Groups

In certain contexts, the trifluoromethyl group can act as a bioisostere for other groups, such as a chlorine atom or even an aliphatic nitro group.[12][18][19][20] For instance, research has shown that a CF3 group can successfully replace an aliphatic nitro group in CB1 receptor positive allosteric modulators, leading to increased potency and improved metabolic stability.[18][19][20]

Synthesis of Trifluoromethylpyridine Derivatives

The incorporation of the trifluoromethylpyridine moiety into drug candidates can be achieved through several synthetic strategies.[3][21] The choice of method often depends on the desired substitution pattern and the scale of the synthesis.[21]

Two primary approaches include:

-

Building Block Approach: This involves using pre-synthesized trifluoromethylpyridine derivatives as starting materials.[4][15] These building blocks can then be further functionalized through various coupling and substitution reactions.[5]

-

Direct Trifluoromethylation: This strategy involves the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring using specialized trifluoromethylating reagents.[9]

Experimental Protocol: Suzuki Coupling of a Bromo-Trifluoromethylpyridine

This protocol describes a common method for functionalizing a trifluoromethylpyridine core.

Objective: To synthesize a biaryl compound by coupling 2-bromo-5-(trifluoromethyl)pyridine with a boronic acid.

Materials:

-

2-bromo-5-(trifluoromethyl)pyridine

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., sodium carbonate)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add 2-bromo-5-(trifluoromethyl)pyridine (1.0 eq), arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add the solvent mixture (e.g., 1,4-dioxane/water 4:1).

-

Add the palladium catalyst (0.05 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired biaryl compound.

Case Studies: Approved Drugs Featuring the Trifluoromethylpyridine Moiety

The utility of the trifluoromethylpyridine moiety in medicinal chemistry is underscored by its presence in several FDA-approved drugs.[9][22]

-

Pexidartinib: Approved for the treatment of tenosynovial giant cell tumors, pexidartinib features a 5-(trifluoromethyl)pyridin-2-yl moiety.[9][23]

-

Enasidenib: This drug, used for acute myeloid leukemia, contains two trifluoromethylpyridine rings.[24]

-

Apalutamide: Used to treat prostate cancer, apalutamide incorporates a trifluoromethyl pyridine functionality.[25]

-

Pretomanid: An anti-tuberculosis drug, pretomanid contains a TFM-substituted benzyl ether.[26]

These examples highlight the diverse therapeutic areas where this scaffold has been successfully applied, demonstrating its versatility and value in drug design.[27][28]

Visualizing Key Concepts

Logical Relationship of Physicochemical Effects

Caption: Impact of the trifluoromethylpyridine moiety on key physicochemical properties.

Experimental Workflow for Metabolic Stability Assay

Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.

Conclusion

The trifluoromethylpyridine moiety is a powerful and versatile structural motif in medicinal chemistry.[9][29] Its ability to modulate pKa, enhance lipophilicity, and significantly improve metabolic stability makes it a highly attractive component for optimizing lead compounds into successful drug candidates.[7][30] The continued development of synthetic methodologies for the preparation of trifluoromethylpyridine derivatives, coupled with a deeper understanding of their structure-activity relationships, will undoubtedly lead to the discovery of new and improved therapeutics across a wide range of diseases.[15][16]

References

- Vertex AI Search. The Role of Trifluoromethyl Groups in Modern Drug Design.

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 256-270. [Link]

-

Kaur, M., & Singh, M. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15065-15086. [Link]

- Vertex AI Search.

-

Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5488. [Link]

-

Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Medicinal and Organic Chemistry, 7(5), 239-240. [Link]

-

Singh, U. P., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(3), 395-424. [Link]

-

Akhtar, M. J., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6241. [Link]

- Vertex AI Search.

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 256-270. [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 256-270. [Link]

-

ResearchGate. Synthesis of 6-trifluoromethyl pyridine derivatives. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. Exploring the Chemical Properties and Applications of Trifluoromethyl Pyridines. [Link]

-

Mathew, B., & K, H. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

-

Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5488. [Link]

-

Vitale, P., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 737. [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach, (138). [Link]

-

ResearchGate. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Pace, V., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3698. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Fluorine: Trifluoromethylpyridine in Modern Chemistry. [Link]

-

PubChem. 4-(Trifluoromethyl)pyridine. [Link]

-

Knerr, L., et al. (2018). Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis. Chemical Communications, 54(43), 5437-5440. [Link]

-

Mathew, B., & K, H. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

-

Srola, M., et al. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. The Journal of Organic Chemistry, 88(17), 12229-12239. [Link]

-

Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062. [Link]

-

Tseng, C. C., et al. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. [Link]

-

Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062. [Link]

-

ResearchGate. The importance of trifluoromethyl pyridines in crop protection. [Link]

-

Schiesser, S. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. nbinno.com [nbinno.com]

- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

- 17. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 19. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 20. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. nbinno.com [nbinno.com]

- 22. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 23. researchgate.net [researchgate.net]

- 24. iris.unipa.it [iris.unipa.it]

- 25. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 28. sarchemlabs.com [sarchemlabs.com]

- 29. researchgate.net [researchgate.net]

- 30. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

The Trifluoromethyl Group as a Bioisostere and Potent Modulator of the Pyridine Ring

An In-Depth Technical Guide for Researchers

The strategic incorporation of fluorine and fluorine-containing moieties into bioactive molecules has become a cornerstone of modern drug discovery.[1] Among these, the trifluoromethyl (CF₃) group is preeminent due to its unique electronic properties and steric profile. When appended to a pyridine ring, a common scaffold in pharmaceuticals and agrochemicals, the CF₃ group exerts profound electron-withdrawing effects that dramatically alter the molecule's physicochemical properties, including basicity, metabolic stability, and receptor binding affinity.[2][3] This guide provides a detailed exploration of these electronic effects, offering field-proven insights into their consequences on chemical reactivity, spectroscopic characteristics, and practical application in drug development.

The trifluoromethyl group is a powerful electron-withdrawing substituent, primarily through its strong negative inductive effect (-I), with a minor contribution from a weak resonance effect (-R).[4][5] Its Hammett constant (σₚ) of approximately 0.54 signifies its potent ability to pull electron density away from an attached aromatic system.[6] This electronic perturbation is fundamental to understanding the behavior of trifluoromethylpyridines.

Impact on Basicity (pKa): A Quantitative Analysis

The most immediate consequence of the CF₃ group's electron-withdrawing nature is a significant reduction in the basicity of the pyridine nitrogen. By pulling electron density from the ring, the CF₃ group diminishes the availability of the nitrogen's lone pair to accept a proton, resulting in a lower acid dissociation constant (pKa) for the conjugate acid. This effect is highly dependent on the position of the CF₃ substituent relative to the nitrogen atom.

The pKa of unsubstituted pyridine is approximately 5.2. The introduction of a CF₃ group leads to a substantial decrease in this value, rendering the molecule significantly less basic.[4] This modulation of pKa is critical in drug design, as it influences a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.

| Compound | pKa of Conjugate Acid | Change from Pyridine (ΔpKa) |

| Pyridine | ~5.2 | - |

| 2-(Trifluoromethyl)pyridine | ~0.60 (Predicted) | ~ -4.6 |

| 3-(Trifluoromethyl)pyridine | 2.84 | ~ -2.36 |

| 4-(Trifluoromethyl)pyridine | 3.48 | ~ -1.72 |

| Data compiled from available sources.[4] |

The trend observed in the table is a direct reflection of the interplay between inductive and resonance effects. The effect is most pronounced in the 2-position, where the CF₃ group is closest to the nitrogen, maximizing the through-bond inductive withdrawal.

Caption: Logical flow of the CF₃ group's electronic influence on the pyridine ring.

Altered Chemical Reactivity: A Tale of Two Substitutions

The depleted electron density of the trifluoromethyl-substituted pyridine ring profoundly alters its susceptibility to chemical reactions, particularly aromatic substitution.

Facilitation of Nucleophilic Aromatic Substitution (SNAr)

The CF₃ group is a strong activating group for nucleophilic aromatic substitution (SNAr). By making the pyridine ring highly electron-deficient (electrophilic), it stabilizes the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack. This effect is particularly pronounced when the CF₃ group is positioned ortho or para to the leaving group, as it can effectively delocalize the negative charge. This property is exploited in the synthesis of complex molecules where a leaving group (e.g., a halogen) on a trifluoromethylpyridine ring is displaced by a nucleophile.[6] For instance, the decomposition of the herbicide flazasulfuron is triggered by an intramolecular SNAr reaction, a process driven by the high electronegativity of the trifluoromethyl moiety.[6]

Deactivation in Electrophilic Aromatic Substitution (SEAr)

Conversely, the trifluoromethyl group strongly deactivates the pyridine ring towards electrophilic aromatic substitution (SEAr).[7] Electrophilic attack requires an electron-rich aromatic system to donate electrons to the incoming electrophile. Since the CF₃ group removes electron density, it significantly raises the activation energy for this type of reaction, making substitution difficult and often requiring harsh conditions.[7][8] When substitution does occur, the CF₃ group acts as a meta-director (relative to its own position), guiding the incoming electrophile to the positions least destabilized by the electron withdrawal.[7]

Spectroscopic Signatures: An Analytical Fingerprint

The position of the trifluoromethyl group imparts a unique fingerprint on the molecule's Nuclear Magnetic Resonance (NMR) spectra, which is an indispensable tool for structural elucidation.[9]

-

¹H NMR: Protons on the pyridine ring experience a downfield shift (to higher ppm) due to the deshielding effect of the electron-withdrawing CF₃ group. The magnitude of the shift and the coupling patterns are characteristic of the isomer.

-

¹³C NMR: The carbon atom attached to the CF₃ group exhibits a characteristic quartet in the proton-decoupled spectrum due to coupling with the three fluorine atoms. Other ring carbons are also shifted downfield.

-

¹⁹F NMR: This is a highly sensitive and informative technique for fluorinated compounds. The chemical shift of the CF₃ group in the ¹⁹F NMR spectrum is highly dependent on its electronic environment and thus its position on the pyridine ring, providing unambiguous identification.

| Isomer | Representative ¹H NMR Shifts (δ, ppm) | ¹⁹F NMR Shift (δ, ppm, vs. CFCl₃) |

| 2-(Trifluoromethyl)pyridine | H6: ~8.7, H3: ~7.8, H4: ~8.0, H5: ~7.5 | ~ -68 |

| 3-(Trifluoromethyl)pyridine | H2: ~8.9, H6: ~8.8, H4: ~8.1, H5: ~7.6 | ~ -63 |

| 4-(Trifluoromethyl)pyridine | H2, H6: ~8.8, H3, H5: ~7.6 | ~ -65 |

| Typical values compiled from various sources; actual shifts are solvent-dependent.[9] |

Applications in Drug Development and Medicinal Chemistry

The unique properties conferred by the trifluoromethyl group make the trifluoromethylpyridine scaffold a privileged structure in modern medicinal chemistry.[2][10] Its incorporation into a drug candidate can lead to significant improvements in its pharmacological profile.

-

Increased Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group can shield adjacent positions from metabolic attack (e.g., by Cytochrome P450 enzymes), thereby increasing the drug's half-life.[2]

-

Enhanced Lipophilicity: The CF₃ group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[2][11]

-

Modulated Receptor Binding: The strong dipole moment and electron-withdrawing nature of the CF₃ group can lead to more potent and selective binding to target proteins through specific electrostatic or dipole-dipole interactions.[2]

| Drug Name | CF₃ Position | Therapeutic Use |

| Tipranavir | 5-position | Antiviral (HIV-1 protease inhibitor)[6] |

| Flonicamid | 4-position | Insecticide (agrochemical)[12] |

| Apalutamide | 6-position | Anticancer (prostate cancer)[13] |

| Fluazifop-butyl | 5-position | Herbicide (agrochemical)[3] |

Experimental Protocol: Regioselective C-H Trifluoromethylation

The direct, regioselective introduction of a CF₃ group onto a pyridine ring is a significant challenge in synthetic chemistry.[14] The following protocol outlines a modern approach for the 3-position-selective C-H trifluoromethylation, based on nucleophilic activation of the pyridine ring.[15][16]

Rationale: This method circumvents the inherent deactivation of the pyridine ring towards traditional electrophilic substitution. The reaction proceeds via hydrosilylation to form a more nucleophilic N-silyl enamine intermediate, which then readily reacts with an electrophilic trifluoromethylating reagent.[14][17]

Caption: Workflow for 3-position-selective C-H trifluoromethylation of pyridines.

Step-by-Step Methodology

Self-Validation: Each step includes a rationale. The success of the reaction is validated at the end by spectroscopic analysis confirming the regioselective formation of the desired product.

-

Reaction Setup (Inert Atmosphere):

-

To an oven-dried reaction vessel under a nitrogen or argon atmosphere, add the pyridine or quinoline derivative (1.0 equiv).

-

Causality: An inert atmosphere is critical to prevent the quenching of the highly reactive catalyst and intermediates by atmospheric oxygen or moisture.

-

-

Hydrosilylation (Activation):

-

Add the solvent (e.g., 1,2-dichloroethane) followed by the hydrosilane (e.g., methylphenylsilane, 1.5 equiv) and the catalyst (e.g., tris(pentafluorophenyl)borane, B(C₆F₅)₃, 5 mol%).

-

Heat the mixture (e.g., to 65 °C) and stir for the required time (e.g., 1-4 hours) until consumption of the starting material is observed (monitored by TLC or GC-MS).

-

Causality: The Lewis acidic borane catalyst activates the hydrosilylation, leading to the formation of a dearomatized, electron-rich enamine intermediate. This nucleophilic activation is the key to overcoming the ring's inherent electron deficiency.[15][16]

-

-

Trifluoromethylation:

-

Cool the reaction mixture (e.g., to 0 °C).

-

Add the electrophilic trifluoromethylating reagent (e.g., Togni Reagent I, 1.2 equiv) portion-wise.

-

Allow the reaction to warm to room temperature and stir until the enamine intermediate is consumed.

-

Causality: The electron-rich enamine readily attacks the electrophilic iodine of the Togni reagent, transferring the CF₃ group to the 3-position of the original pyridine ring.[15]

-

-

Oxidation (Rearomatization):

-

Add an oxidant (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ, 1.2 equiv) to the reaction mixture.

-

Stir at room temperature for 1-2 hours.

-

Causality: The oxidation step removes the silyl group and a hydride, restoring the aromaticity of the pyridine ring to yield the final stable product.

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Causality: The aqueous work-up removes inorganic salts and the spent oxidant. Chromatography separates the desired product from unreacted starting materials and byproducts.

-

-

Characterization:

-

Confirm the structure and purity of the isolated product using ¹H, ¹³C, and ¹⁹F NMR spectroscopy and mass spectrometry.

-

Causality: Full spectroscopic characterization provides definitive proof of the product's identity and regiochemistry, validating the success of the synthesis.

-

Conclusion